5-(4-methoxyphenyl)-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
5-(4-METHOXYPHENYL)-2-(METHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound belonging to the pyrimidoquinoline family This compound is characterized by its unique structure, which includes a methoxyphenyl group and a methylsulfanyl group attached to a pyrimidoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHOXYPHENYL)-2-(METHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multicomponent reactions (MCRs). MCRs are advantageous as they allow the construction of complex molecular architectures in a single step, utilizing multiple starting materials in a convergent manner . Common synthetic routes include the Povarov reaction, the Gewald reaction, and the Ugi reaction . These methodologies showcase high atom economy and enable the incorporation of structural diversity into the final products.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of MCRs makes them suitable for industrial applications, allowing for the efficient production of large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(4-METHOXYPHENYL)-2-(METHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of dihydroquinoline derivatives.
Scientific Research Applications
5-(4-METHOXYPHENYL)-2-(METHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-METHOXYPHENYL)-2-(METHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit alkaline phosphatases by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis . The compound may also interact with other molecular pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid derivatives: These compounds share a similar quinoline core and have been studied for their potent inhibition of alkaline phosphatases.
5-(4-Methoxyphenyl)-1H-indoles: These compounds have a similar methoxyphenyl group and exhibit substrate-selective inhibition of linoleate oxygenase activity.
5-(4-Methoxyphenyl)-1H-imidazoles: Similar to the indoles, these compounds also show selective inhibition of specific enzymes.
Uniqueness
5-(4-METHOXYPHENYL)-2-(METHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is unique due to its combination of a methoxyphenyl group and a methylsulfanyl group attached to a pyrimidoquinoline core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H19N3O3S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-methylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C19H19N3O3S/c1-25-11-8-6-10(7-9-11)14-15-12(4-3-5-13(15)23)20-17-16(14)18(24)22-19(21-17)26-2/h6-9,14H,3-5H2,1-2H3,(H2,20,21,22,24) |
InChI Key |
AZEJTMSHZYNLRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SC |
Origin of Product |
United States |
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